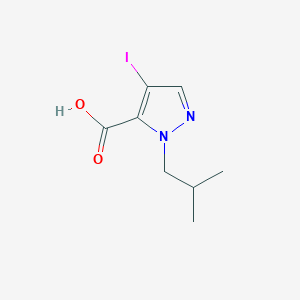
4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol . It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of an iodine atom and an isobutyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of pyrazole derivatives. One common method is the reaction of 1-isobutyl-3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include mild temperatures and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-isobutyl-1H-pyrazole-5-carboxylic acid .
Scientific Research Applications
4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and isobutyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the isobutyl group.
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of an isobutyl group.
4-Iodo-1-isopropyl-1H-pyrazole-5-carboxylic acid: Contains an isopropyl group instead of an isobutyl group
Uniqueness
4-Iodo-1-isobutyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the iodine atom and the isobutyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and as a probe in biological studies .
Properties
Molecular Formula |
C8H11IN2O2 |
|---|---|
Molecular Weight |
294.09 g/mol |
IUPAC Name |
4-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)4-11-7(8(12)13)6(9)3-10-11/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
XAPTXGYUOXQRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10911212.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B10911217.png)
![Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-[(2-phenylpiperidin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10911218.png)
![6-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10911222.png)
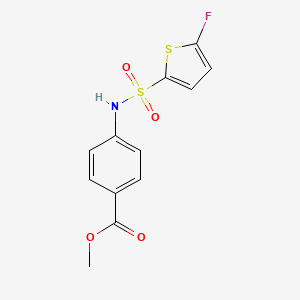
![N'-[(E)-thiophen-2-ylmethylidene]undecanehydrazide](/img/structure/B10911237.png)
![2-[4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911243.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B10911246.png)
![3-(3-nitro-1-propyl-1H-pyrazol-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911250.png)
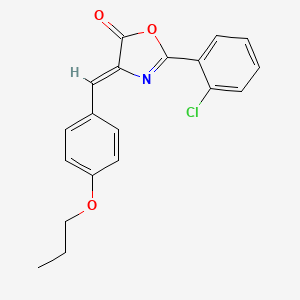
![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[3-(morpholin-4-yl)propyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10911261.png)
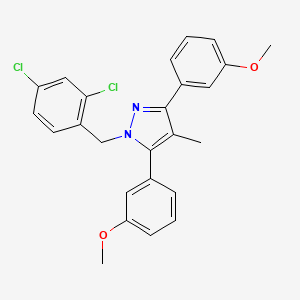
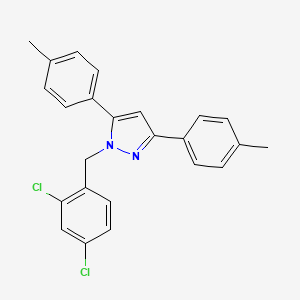
![methyl 3-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10911288.png)
